molecular formula C16H24N4O3 B15188701 4,5-Dihydro-5-((4-(3,4-dimethoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine CAS No. 144722-86-1

4,5-Dihydro-5-((4-(3,4-dimethoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine

Katalognummer: B15188701
CAS-Nummer: 144722-86-1
Molekulargewicht: 320.39 g/mol
InChI-Schlüssel: VOEJEBYLMKSOQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dihydro-5-((4-(3,4-dimethoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine is a complex organic compound that belongs to the class of heterocyclic compounds It features an oxazole ring fused with a piperazine moiety, which is further substituted with a dimethoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-5-((4-(3,4-dimethoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a piperazine derivative and an oxazole precursor in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods leverage automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of high-throughput screening and optimization of reaction conditions can further streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dihydro-5-((4-(3,4-dimethoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines or alcohols are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

4,5-Dihydro-5-((4-(3,4-dimethoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4,5-Dihydro-5-((4-(3,4-dimethoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrazoline Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.

    Isoxazole Derivatives: These compounds also feature an oxazole ring and are used in similar research applications.

Uniqueness

4,5-Dihydro-5-((4-(3,4-dimethoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine is unique due to its specific substitution pattern and the presence of both piperazine and oxazole rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various scientific investigations.

Eigenschaften

CAS-Nummer

144722-86-1

Molekularformel

C16H24N4O3

Molekulargewicht

320.39 g/mol

IUPAC-Name

5-[[4-(3,4-dimethoxyphenyl)piperazin-1-yl]methyl]-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C16H24N4O3/c1-21-14-4-3-12(9-15(14)22-2)20-7-5-19(6-8-20)11-13-10-18-16(17)23-13/h3-4,9,13H,5-8,10-11H2,1-2H3,(H2,17,18)

InChI-Schlüssel

VOEJEBYLMKSOQH-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.